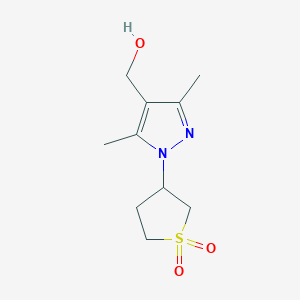

3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7-10(5-13)8(2)12(11-7)9-3-4-16(14,15)6-9/h9,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCZSDFYKKXCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the hydroxymethyl group and the tetrahydrothiophene ring. Common synthetic routes may include:

Condensation reactions: Forming the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.

Reduction reactions: Introducing the hydroxymethyl group via reduction of a suitable precursor.

Cyclization reactions: Forming the tetrahydrothiophene ring through cyclization of thiophene derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The tetrahydrothiophene ring can be oxidized to form the corresponding sulfone.

Reduction: The pyrazole ring can be reduced to form different derivatives.

Substitution: The hydroxymethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide sulfone.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole and tetrahydrothiophene derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C10H14N4O2S

- Molecular Weight : 238.3 g/mol

- CAS Number : 1199215-75-2

The structure features a pyrazole ring substituted with hydroxymethyl and dimethyl groups, combined with a tetrahydrothiophene moiety. This combination enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl) derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. A case study reported that compounds with similar structures inhibited the proliferation of cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored extensively. Compounds similar to 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl) have shown promise in reducing inflammation markers in animal models of arthritis .

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Its effectiveness against plant pathogens has been documented, suggesting that it could be used to enhance crop resistance to diseases .

Growth Regulators

Research has indicated that pyrazole derivatives can act as plant growth regulators. They influence various physiological processes in plants, promoting growth and improving yield under stress conditions .

Polymer Chemistry

In material science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can serve as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to environmental factors .

Coatings and Adhesives

The unique properties of 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl) make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates is advantageous for industrial applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Condition | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

| Anti-inflammatory | Arthritis model | Reduction of inflammation markers |

Table 2: Potential Agricultural Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Pesticide | Effective against plant pathogens | Enhanced crop resistance |

| Growth Regulator | Influences plant physiology | Improved growth under stress |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives:

Key Observations:

- In contrast, the aminomethyl group in the triazole analog may enhance binding to enzymatic targets (e.g., kinases) but reduces metabolic stability.

- Ring Systems : Thiadiazole derivatives exhibit broader antimicrobial activity due to the electron-deficient thiadiazole core, whereas the sulfolane moiety in the target compound may confer conformational rigidity beneficial for receptor binding.

- Thermal Stability: Bis-pyrazolo-thienothiophenes show exceptional thermal stability (>300°C), unlike the target compound, which likely decomposes at lower temperatures due to the labile hydroxymethyl group.

Biological Activity

3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique chemical structure characterized by a pyrazole ring and a tetrahydrothiophene moiety. Its molecular formula is , with a molecular weight of approximately 245.31 g/mol. The presence of hydroxymethyl and dimethyl groups contributes to its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing pyrazole derivatives exhibit antimicrobial properties. For instance, the incorporation of the pyrazole moiety has been linked to enhanced activity against various bacterial strains. A comparative study showed that derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Research has highlighted the antioxidant potential of pyrazole derivatives. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays revealed that it could reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.

- Free Radical Scavenging : The hydroxymethyl group is likely responsible for its antioxidant properties.

- Modulation of Signaling Pathways : It may affect pathways related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various pyrazole derivatives, it was found that compounds structurally similar to this compound exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) against E. coli was determined to be as low as 25 µg/mL .

Case Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced edema in animal models when administered at doses of 10 mg/kg body weight. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Data Table

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example, coupling pyrazole derivatives with tetrahydrothiophene precursors under reflux conditions, followed by oxidation to introduce the sulfone group (1,1-dioxide). Triethylamine in ethanol is often used as a base to facilitate nucleophilic substitution reactions, as seen in analogous pyrazole-thiadiazole syntheses . Purification typically involves recrystallization from dimethylformamide (DMF) or ethanol.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxymethyl and dimethyl groups on the pyrazole ring) .

- X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for related pyrazole-picolinic acid complexes .

- HPLC-MS : To assess purity and detect byproducts from incomplete oxidation or side reactions.

Q. What solvents and reaction conditions optimize yield during synthesis?

- Methodological Answer : Absolute ethanol and DMF are preferred for their ability to dissolve polar intermediates. Room-temperature stirring (6–12 hours) minimizes decomposition of sensitive functional groups (e.g., hydroxymethyl), while oxidation steps may require controlled heating (40–60°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole moiety in this compound?

- Methodological Answer : The 3,5-dimethyl groups on the pyrazole ring introduce steric hindrance, which can slow nucleophilic attacks at the 1-position. Computational modeling (DFT) combined with experimental kinetics (e.g., monitoring reaction rates with varying substituents) can quantify these effects. For example, electron-withdrawing groups on analogous pyrazoles reduce ring aromaticity, altering reactivity in cycloadditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in the tetrahydrothiophene region, where proton environments may be similar .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in tetrahydrothiophene) that cause signal broadening .

- Comparative analysis : Cross-reference with crystallographic data to confirm bond lengths and angles .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 24h, 72h).

- Kinetic profiling : Use Arrhenius plots to predict shelf-life. For example, the sulfone group may hydrolyze under strongly acidic conditions, requiring protective formulation strategies.

Data Analysis and Experimental Design

Q. What analytical techniques are critical for detecting byproducts in large-scale syntheses?

- Methodological Answer :

- LC-QTOF-MS : High-resolution mass spectrometry identifies low-abundance byproducts (e.g., over-oxidized sulfones or dimerization products).

- TGA-DSC : Thermal analysis detects impurities affecting melting behavior.

- In situ IR spectroscopy : Monitors reaction progress in real-time, reducing reliance on post-hoc analysis .

Q. How can reaction mechanisms for key transformations (e.g., sulfone formation) be elucidated?

- Methodological Answer :

- Isotopic labeling : Use ¹⁸O-labeled oxidizing agents (e.g., H₂O₂) to track oxygen incorporation into the sulfone group via MS.

- Intermediate trapping : Quench reactions at short intervals (e.g., 5–10 minutes) and analyze intermediates by NMR or X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.